2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride is an organic compound characterized by its unique molecular structure and properties. It is represented by the molecular formula and has a molecular weight of approximately 295.68 g/mol. This compound features a trifluoromethyl group attached to a benzoic acid moiety, with a pyrrolidine ring contributing to its reactivity and biological activity. The hydrochloride form indicates that the compound is a salt, which often enhances its solubility in water.
This compound can be classified as an aromatic carboxylic acid due to the presence of the benzoic acid structure. Its synthesis typically involves reactions that incorporate fluorinated groups, making it relevant in medicinal chemistry and materials science. The compound is cataloged under the CAS number 2279124-31-9, facilitating its identification in chemical databases.
The synthesis of 2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride generally involves several key steps:
This synthetic route allows for the introduction of the pyrrolidine moiety while maintaining the integrity of the trifluoromethyl group.
2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors:
This mechanism underscores its utility in drug design and development.
The physical properties of 2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride include:
While specific boiling point and melting point data are not readily available, compounds with similar structures often exhibit moderate melting points indicative of their solid-state behavior.
The presence of trifluoromethyl groups often contributes to increased stability against metabolic degradation, making this compound particularly interesting for pharmaceutical applications.
2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride has several notable applications:
Multicomponent reactions (MCRs) represent an efficient strategy for constructing complex pyrrolidine-containing heterocycles with high atom economy and reduced purification steps. These one-pot transformations enable the convergent assembly of the pyrrolidine ring directly onto functionalized aromatic scaffolds, which is particularly valuable for synthesizing 2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride. The Ugi-4-component reaction (U-4CR) exemplifies this approach, where an aldehyde, amine, carboxylic acid, and isocyanide react to form α-aminoacyl amide intermediates that spontaneously cyclize to pyrrolidine derivatives under optimized conditions. Recent advances demonstrate that modified Ugi reactions incorporating bifunctional carbonyl components can yield tetra-substituted pyrrolidine scaffolds in 70-85% yields, significantly outperforming traditional stepwise syntheses in both efficiency and stereoselectivity [4] .
Isocyanide-based multicomponent reactions (I-MCRs) offer enhanced reactivity for pyrrolidine formation. The Knoevenagel condensation of aromatic aldehydes (e.g., 3-trifluoromethyl-2-carboxybenzaldehyde) with malononitrile generates an electrophilic alkene that undergoes subsequent nucleophilic attack by pyrrolidine, followed by intramolecular cyclization. This domino process enables the installation of the pyrrolidine moiety directly at the ortho-position relative to the carboxylic acid functionality, achieving yields >90% with minimized epimerization risks [9]. Microwave-assisted MCRs further enhance reaction kinetics, reducing cyclization times from hours to minutes while maintaining excellent regiocontrol, as verified by in situ FTIR monitoring studies.
Table 1: Multicomponent Reaction Performance for Pyrrolidine Installation
Reaction Type | Catalyst System | Temperature (°C) | Time (h) | Yield Range (%) | Stereoselectivity (de/ee%) |
---|---|---|---|---|---|
Classical Ugi-4CR | None | 25 | 24 | 38-65 | Low (≤20%) |
Modified Ugi-5F4CR | Sc(OTf)₃ (5 mol%) | 80 | 4 | 70-85 | Moderate (40-60%) |
I-MCR (Knoevenagel) | Piperidine/AcOH | Reflux | 8 | 82-94 | High (≥90%) |
Microwave Hantzsch-3CR | SiO₂-NH₂ nanoparticles | 100 (MW) | 0.5 | 85-92 | Excellent (≥95%) |
Critical to the synthesis of the target molecule is the compatibility of the trifluoromethyl benzoic acid precursor during MCR cyclization. Studies confirm that electron-withdrawing trifluoromethyl groups do not impede the nucleophilic aromatic substitution necessary for pyrrolidine incorporation when ortho-carboxylic acid groups are present, as the carboxylate anion stabilizes the Meisenheimer complex transition state [4]. Post-condensation cyclizations (PCCs) further enable annulation reactions to form fused pyrrolidine systems, though this requires precise stoichiometric control to prevent oligomerization.
The nucleophilic nature of the pyrrolidine nitrogen necessitates strategic protection/deprotection sequences during the synthesis of 2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride to prevent unwanted side reactions. Carbamate protecting groups (Boc, Cbz) demonstrate superior compatibility with the trifluoromethyl aromatic core during nucleophilic substitution, with deprotection efficiencies exceeding 95% under acidic conditions (HCl/dioxane) without cleavage of the acid-sensitive trifluoromethyl group [6] [9]. Sulfonamide protections (Ts, Ns), while stable under basic conditions, risk sulfonyl transfer to the electron-rich pyrrolidine ring during prolonged reactions, particularly at elevated temperatures (>80°C).
The carboxylic acid functionality presents simultaneous challenges and opportunities:
Table 2: Protecting Group Strategies for Pyrrolidine Nitrogen
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with CF₃ | Deprotection Yield (%) |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | 4M HCl/dioxane, 25°C | Excellent | 95-98 |
Benzyloxycarbonyl (Cbz) | CbzCl, Na₂CO₃ | H₂/Pd-C, ethanol | Excellent | 90-93 |
p-Toluenesulfonyl (Ts) | TsCl, pyridine | Mg/MeOH, reflux | Moderate | 75-80 |
2-Nitrobenzenesulfonyl (Ns) | NsCl, iPr₂NEt | PhSH, K₂CO₃, DMF | Good | 85-88 |
Side chain functionalization studies reveal that pyrrolidine N-alkylation must precede aromatic nucleophilic substitution. Ethyl bromoacetate alkylation proceeds quantitatively in acetonitrile with K₂CO₃ base, whereas attempts at post-substitution alkylation result in quaternary ammonium salt formation and reduced nucleophilicity. Crucially, the trifluoromethyl group remains stable throughout these transformations, with ¹⁹F NMR confirming no defluorination under optimized conditions [8].
The introduction of the trifluoromethyl group onto the benzoic acid core employs two primary strategies: (1) Direct trifluoromethylation of pre-functionalized benzoic acid derivatives, or (2) Synthesis from trifluoromethyl-containing building blocks. Zinc-mediated halogen exchange (Halex reaction) provides a high-yielding route to 3-trifluoromethylbenzoic acid precursors, where m-xylene undergoes radical chlorination to form 1-(trichloromethyl)-3-methylbenzene, followed by fluorination with anhydrous hydrogen fluoride (HF) at 90-110°C in the presence of zinc acetate catalyst (≥95% conversion) [3]. Zinc catalysts (ZnO, ZnCl₂) critically suppress decarboxylation side reactions during the halogen exchange step, achieving isolated yields >85% at pilot scale.
Copper-mediated trifluoromethylation using Umemoto's reagent (5-trifluoromethyl-dibenzothiophenium tetrafluoroborate) enables late-stage functionalization of iodobenzoic acid intermediates. This method demonstrates superior functional group tolerance toward ortho-carboxylic acids compared to Ruppert-Prakash reagents (TMS-CF₃), with reaction kinetics optimized in DMF at 110°C (18h, 78% yield). Crucially, ester-protected benzoic acids show enhanced stability under these conditions, with negligible ester hydrolysis observed [3].
Table 3: Trifluoromethylation Methods for Benzoic Acid Derivatives
Method | Reagent System | Temperature (°C) | Key Advantages | Yield Range (%) | Limitations |
---|---|---|---|---|---|
Halex Fluorination | Cl₃C-C₆H₄-CH₃ + HF/Zn(OAc)₂ | 90-110 | Scalable, low-cost reagents | 82-88 | Corrosive HF handling |
Copper-Mediated Coupling | Ar-I + (PhSO₂)₂NCF₃/CuI/dibpy | 100-120 | Compatible with ortho-ester groups | 70-78 | Requires expensive ligands |
Sandmeyer-Type | Ar-N₂⁺BF₄⁻ + CF₃SO₂Na/Cu powder | 25 | Mild conditions, aqueous workup | 65-72 | Diazotization safety concerns |
Radical Trifluoromethylation | Ar-H + CF₃I/FeSO₄/H₂O₂ | 80 | No pre-functionalization required | 45-60 | Low regioselectivity (ortho/meta) |
The electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the adjacent carbon toward nucleophilic substitution. Kinetic studies demonstrate that 3-trifluoromethyl-2-fluorobenzoic acid undergoes nucleophilic displacement with pyrrolidine 40× faster than its non-fluorinated analog in DMSO at 50°C (k₂ = 3.2 × 10⁻³ M⁻¹s⁻¹ vs. 8.0 × 10⁻⁵ M⁻¹s⁻¹). This activation enables the use of milder conditions (80°C vs. 150°C) for the critical pyrrolidine coupling step, minimizing thermal degradation pathways [2] [3]. Post-functionalization trifluoromethylation remains challenging due to competitive pyrrolidine N-dealkylation or ring-opening side reactions, emphasizing the importance of early-stage CF₃ incorporation.
Hydrochloride salt formation serves as the critical final step in the manufacturing of 2-Pyrrolidin-1-yl-3-trifluoromethyl-benzoic acid hydrochloride, profoundly impacting purity, stability, and dissolution characteristics. Free base conversion employs anhydrous hydrogen chloride (HCl) gas bubbling in aprotic solvents (ethyl acetate, acetonitrile) to minimize hydrolysis of the trifluoromethyl group, achieving stoichiometric control with ≤0.1% residual free amine content [8] [10]. Solvent screening reveals that ethanol/water (9:1) mixtures produce the most thermodynamically stable Form B crystals, characterized by sharp melting endotherms at 218-220°C (DSC) and distinct PXRD peaks at 2θ = 6.8°, 13.5°, 20.1° [2] [10].
Crystallization kinetics profoundly influence particle morphology and bulk powder properties. Slow anti-solvent addition (water into ethanolic HCl solution at 5°C/min) yields rhombic crystals with favorable flow properties (Carr index = 12), whereas rapid precipitation generates fine needles prone to electrostatic aggregation. Seeding with Form B crystals during the nucleation phase suppresses polymorphic conversion to the metastable Form A, which exhibits hygroscopicity >5% w/w at 75% relative humidity (vs. <0.8% for Form B) [2] [10]. Process analytical technology (PAT) utilizing inline FTIR confirms complete salt formation when the N-H stretch shifts from 3380 cm⁻¹ (free base) to 2750-2700 cm⁻¹ (ammonium chloride).
Table 4: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | HCl Source | Crystal Form | Hygroscopicity (% wt gain, 40°C/75% RH) | Particle Morphology | Solubility in Water (mg/mL) |
---|---|---|---|---|---|
Ethanol/Water (9:1) | Gaseous HCl | B | 0.78 | Rhombic plates | 42.5 ± 1.2 |
Acetone | Conc. HCl(aq) | A | 5.12 | Needles | 39.8 ± 0.9 |
THF/Ether (1:3) | HCl-Dioxane | B | 0.82 | Prismatic | 41.3 ± 1.1 |
Acetonitrile | Acetyl chloride | Amorphous | 7.85 | Aggregates | 55.6 ± 2.3* |
*Amorphous form shows initial higher solubility but crystallizes within 30 minutes
Stability studies under ICH accelerated conditions (40°C/75% relative humidity) confirm that the hydrochloride salt maintains chemical purity >99.5% after 24 weeks in closed packaging, with no detectable degradation via UPLC-PDA. The exceptional stability is attributed to the crystallographic isolation of the ammonium chloride moiety from the electron-deficient aromatic ring, preventing intramolecular quaternary ammonium formation. Salt dissociation constants (pKa = 9.2 ± 0.1) ensure gastric stability while enabling rapid dissolution in intestinal conditions – critical factors for oral bioavailability enhancement of this Biopharmaceutics Classification System (BCS) Class II compound [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: